N-tert-Butyl-3,3-dicyano-5,5,5-trifluoropentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-3,3-dicyano-5,5,5-trifluoropentanamide: is a chemical compound with a unique structure that includes tert-butyl, dicyano, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-3,3-dicyano-5,5,5-trifluoropentanamide typically involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst such as Cu(OTf)2. . The process yields N-tert-butyl amides in excellent isolated yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of the Ritter reaction can be scaled up for industrial applications, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butyl-3,3-dicyano-5,5,5-trifluoropentanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ in combination with protic acids.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Formation of amines or alcohols depending on the reducing agent used.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyano groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-tert-Butyl-3,3-dicyano-5,5,5-trifluoropentanamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding, contributing to the development of new biochemical assays.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as increased thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which N-tert-Butyl-3,3-dicyano-5,5,5-trifluoropentanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyano and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the binding affinity and specificity to target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyl-3,5-dimethylaniline: A compound with similar tert-butyl and aromatic features but lacks the cyano and trifluoromethyl groups.
N-(tert-Butoxycarbonyl)-1,5-diaminopentane: Another tert-butyl-containing compound used in organic synthesis.
Uniqueness: N-tert-Butyl-3,3-dicyano-5,5,5-trifluoropentanamide is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and materials with specialized functions.
Eigenschaften
CAS-Nummer |
922507-95-7 |
---|---|
Molekularformel |
C11H14F3N3O |
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
N-tert-butyl-3,3-dicyano-5,5,5-trifluoropentanamide |
InChI |
InChI=1S/C11H14F3N3O/c1-9(2,3)17-8(18)4-10(6-15,7-16)5-11(12,13)14/h4-5H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
PXDBPVBDTUXEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)CC(CC(F)(F)F)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.